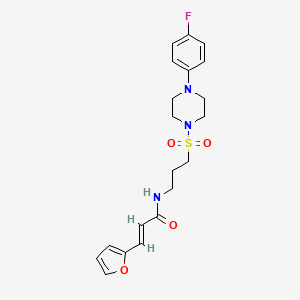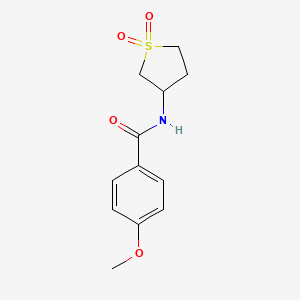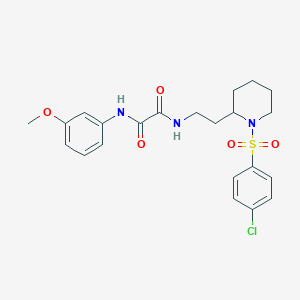
(E)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of SARS Coronavirus Helicase
A compound structurally related to (E)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(furan-2-yl)acrylamide demonstrated inhibitory effects on the enzymatic activities of SARS coronavirus helicase. This suggests potential application in developing treatments targeting viral infections by inhibiting essential viral enzymes (Lee et al., 2017).
Antidepressant and Antianxiety Activities
Derivatives of the core structure showed significant antidepressant and antianxiety activities in preclinical models. This indicates the molecule's relevance in the design and synthesis of new therapeutic agents for mental health disorders (Kumar et al., 2017).
Antiplasmodial Activity
Piperazine sulfonamides, closely related to the compound , have been identified with activity against Plasmodium falciparum, suggesting an application in malaria treatment research (Martyn et al., 2010).
Catalytic Applications in Organic Synthesis
The molecule's structural motifs are useful in catalyzing chemical reactions, such as the highly enantioselective Lewis basic catalysis for hydrosilylation of N-aryl imines, indicating its potential application in synthetic organic chemistry (Wang et al., 2006).
Recognition and Transfer of Hydrophilic Compounds
Self-assembled aggregates of related compounds can recognize hydrophilic amino and N,N-dimethylamino compounds, transferring them from aqueous solutions to organic media. This suggests applications in selective separation processes and analytical chemistry (Sawada et al., 2000).
Diabetes and Alzheimer's Disease Treatment
2-Furoic piperazide derivatives, which share functional groups with the compound of interest, have shown promising inhibitory potential against enzymes related to type 2 diabetes and Alzheimer's diseases. This indicates its potential application in drug discovery and development for these diseases (Abbasi et al., 2018).
Antibacterial Activities
The molecule's related compounds have demonstrated antibacterial activities, suggesting its utility in developing new antimicrobial agents (Qi, 2014).
Imaging of Neuroinflammation
A fluorophenylpiperazine derivative was developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), highlighting the potential application in neuroinflammation imaging, which is crucial for understanding neurodegenerative diseases (Lee et al., 2022).
Eigenschaften
IUPAC Name |
(E)-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c21-17-4-6-18(7-5-17)23-11-13-24(14-12-23)29(26,27)16-2-10-22-20(25)9-8-19-3-1-15-28-19/h1,3-9,15H,2,10-14,16H2,(H,22,25)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMMFHWQJVRLSR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2556966.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2556968.png)

![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)
![4-[(3-Chlorophenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2556972.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide](/img/structure/B2556974.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((3-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556977.png)

![2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2556986.png)